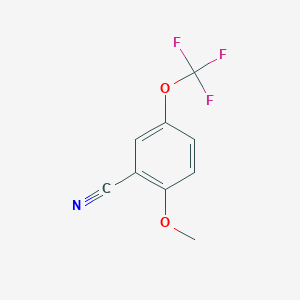

2-Methoxy-5-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFWRXJVLWLALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407573 | |

| Record name | 2-methoxy-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-03-4 | |

| Record name | 2-methoxy-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886500-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Substituted Benzonitriles in Organic Chemistry

Substituted benzonitriles are a class of aromatic compounds that serve as pivotal intermediates and building blocks in organic synthesis. The nitrile (-CN) group is a versatile functional group that can be transformed into a wide array of other functionalities, including amines, amides, and carboxylic acids. This versatility makes benzonitrile (B105546) derivatives highly valuable in the construction of complex molecular architectures. ontosight.ai

In the realm of medicinal chemistry, the benzonitrile moiety is a recognized pharmacophore found in numerous therapeutic agents. nih.gov Over 30 pharmaceuticals containing a nitrile group are prescribed for a diverse range of medical conditions. nih.gov For instance, substituted benzonitriles are key components in non-steroidal aromatase inhibitors used in cancer therapy and have been incorporated into treatments for mood disorders. nih.gov The nitrile group's role can vary significantly, from acting as a key component for molecular recognition, sometimes mimicking a carbonyl group as a hydrogen bond acceptor, to polarizing adjacent electron density within a molecule. nih.gov Their utility also extends to the synthesis of various heterocyclic compounds, such as pyridines, which are prevalent in bioactive drugs and functional materials. acs.orgresearchgate.net The high demand for nitrile-containing compounds stems from their broad applicability in creating molecules with specific biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ainih.govgoogle.com

Research Rationale for Trifluoromethoxy and Methoxy Functionalities

The specific substitution pattern of 2-Methoxy-5-(trifluoromethoxy)benzonitrile is a deliberate design choice, aiming to combine the distinct and often complementary properties of the methoxy (B1213986) (-OCH3) and trifluoromethoxy (-OCF3) groups. The strategic placement of these functionalities on the benzonitrile (B105546) ring is intended to modulate the molecule's physicochemical properties for specific applications in drug design and materials science. nih.govbohrium.com

The methoxy group is a common substituent in many organic compounds, including a wide range of natural products and pharmaceuticals. ontosight.ai It is generally considered an electron-donating group when positioned at the para or ortho position of a benzene (B151609) ring, which can influence the ring's reactivity in chemical transformations. ontosight.ai Its presence can also affect physical properties such as solubility and how the molecule interacts with biological targets.

Conversely, the trifluoromethoxy group has gained prominence in pharmaceutical and agrochemical research for the unique attributes it confers upon a molecule. mdpi.comnih.gov It is one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross cell membranes and improve its absorption and transport within a biological system. nih.gov Compared to the methoxy group, the trifluoromethoxy substituent offers superior metabolic stability due to the strength of the carbon-fluorine bonds, making molecules more resistant to enzymatic breakdown. mdpi.comnih.gov Furthermore, it is strongly electron-withdrawing, which significantly alters the electronic properties of the aromatic ring. mdpi.com This combination of high lipophilicity, metabolic stability, and electron-withdrawing character makes the -OCF3 group a powerful tool for fine-tuning the properties of drug candidates. mdpi.com

The table below summarizes and compares key properties of these functional groups against a simple hydrogen or methyl substituent, illustrating the rationale for their inclusion in advanced chemical structures.

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Characteristics |

| -H (Hydrogen) | 0.00 | Neutral | Baseline reference |

| -CH3 (Methyl) | 0.56 | Weakly Electron-Donating | Increases lipophilicity moderately |

| -OCH3 (Methoxy) | -0.02 | Electron-Donating | Can increase polarity, affects ring reactivity |

| -OCF3 (Trifluoromethoxy) | 1.04 | Strongly Electron-Withdrawing | High lipophilicity, enhances metabolic stability nih.gov |

Data sourced from established chemical literature. The Hansch parameter (π) indicates the contribution of a substituent to a molecule's lipophilicity.

Scope and Objectives of Academic Investigation

Precursor Synthesis and Strategies

The synthesis of this compound relies on the strategic assembly of a substituted benzene (B151609) ring. This involves forming the benzonitrile core and introducing the methoxy and trifluoromethoxy groups in a controlled manner.

The formation of the benzonitrile functional group is a fundamental step in synthesizing the target compound and its analogues. Several methods exist for creating this nitrile moiety on an aromatic ring. A common pathway involves the conversion of benzaldehydes. For instance, a halo-aldehyde can be reacted with hydroxylamine (B1172632) in a solvent like acetic acid, followed by the addition of acetic anhydride (B1165640) to dehydrate the intermediate oxime, yielding the final benzonitrile product. google.com This process has been shown to produce halo-benzonitriles with yields often exceeding 85% and purity greater than 99%. google.com

Another well-established "one-pot" method starts with a substituted benzaldehyde (B42025), such as 4-methoxy benzaldehyde. google.com This precursor is first treated with an oximating agent to form the corresponding benzaldehyde oxime intermediate. google.com Subsequent dehydration in the presence of a dehydrating agent like thionyl chloride completes the conversion to the benzonitrile. google.com Historically, harsher methods were employed, such as the reaction of 4-methoxy benzamide (B126) with phosphorus pentachloride at high temperatures, though these often resulted in lower yields. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Fluorobenzaldehyde | 1. Hydroxylamine hydrochloride, Acetic acid 2. Acetic anhydride | 4-Fluorobenzonitrile | 88% | google.com |

| 4-Methoxy benzaldehyde | 1. Oximating agent 2. Dehydrating agent | 4-Methoxy benzonitrile | >90% | google.com |

| 4-Methoxy benzamide | Phosphorus pentachloride, heat | 4-Methoxy benzonitrile | Low | google.com |

Incorporating the trifluoromethoxy (-OCF₃) group is a significant challenge in synthetic organic chemistry, often requiring specialized and harsh reagents. nih.gov The first synthesis of aryl trifluoromethyl ethers was developed by Yagupolskii in 1955. beilstein-journals.orgnih.gov This classical method involves the chlorination of an electron-deficient anisole (B1667542) (methoxybenzene) derivative at high temperatures to form an aryl trichloromethyl ether, which is then converted to the final product by nucleophilic substitution using anhydrous hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅). beilstein-journals.orgnih.gov

An improvement on this method utilizes aryl chlorothionoformates as precursors, which are chlorinated to yield the trichloromethyl aryl ethers. nih.gov More modern techniques have also been developed. One such method is an oxidative desulfurization-fluorination strategy, where aryl dithiocarbonates are treated with hydrogen fluoride-pyridine and an N-halosuccinimide to afford the trifluoromethoxylated arenes. nih.gov Another approach involves heating a phenol (B47542) with tetrachloromethane and anhydrous HF in the presence of a catalyst like boron trifluoride under pressure. beilstein-journals.orgnih.gov

A distinct strategy for creating ortho-trifluoromethoxylated anilines involves the trifluoromethylation of N-aryl-N-hydroxylamine derivatives, which then undergo an intramolecular rearrangement to move the -OCF₃ group to the ortho position on the aromatic ring. nih.govnih.gov

| Precursor Type | Key Reagents | Description | Reference |

| Substituted Anisole | 1. Cl₂, PCl₅, ~200 °C 2. HF or SbF₃/SbCl₅ | Chlorination of the methoxy group followed by fluorination. | beilstein-journals.orgnih.gov |

| Phenol | CCl₄, anhydrous HF, BF₃ catalyst, 150 °C | In situ conversion of the hydroxyl group. | beilstein-journals.orgnih.gov |

| Aryl dithiocarbonate | HF-pyridine, DBH or NBS | Oxidative desulfurization-fluorination. | nih.gov |

| N-aryl-N-hydroxylamine | Trifluoromethylating agent, then rearrangement | Provides access to ortho-OCF₃ anilines. | nih.govnih.gov |

The methoxy (-OCH₃) group is typically introduced onto the aromatic ring through the Williamson ether synthesis, which involves the methylation of a corresponding phenol precursor. This reaction is usually carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Alternatively, synthetic strategies can begin with precursors that already contain the methoxy group. For example, the synthesis of 4-methoxy benzonitrile often starts from 4-methoxybenzaldehyde. google.com In other cases, methoxy-substituted phenols can be synthesized through the peracid oxidation of activated aromatic compounds. nih.gov For instance, treating a compound like 1,3-dimethoxy-2-methyl-benzene with ethaneperoxoic acid (generated in situ from hydrogen peroxide and acetic acid) can introduce a hydroxyl group, which could subsequently be methylated if needed. nih.gov The demethylation of methoxy phenols using reagents like boron tribromide (BBr₃) or hydrogen bromide (HBr) is also a common reaction, highlighting the reversibility and control available in manipulating this functional group. nih.govencyclopedia.pub

Functional Group Interconversions and Modifications

Once the core structure of a substituted benzonitrile is established, further modifications can be made. These interconversions allow for the synthesis of a wider range of analogues from a common intermediate.

Amination reactions are critical for introducing nitrogen-containing functional groups onto aromatic rings, a key step in the synthesis of many biologically active molecules. researchgate.net The conversion of a halogenated benzonitrile to an aminobenzonitrile typically proceeds through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. While direct amination of alpha-halo acids is a known process, the amination of haloarenes requires different conditions. youtube.com

For aryl halides, such as a hypothetical chloro- or bromo-substituted this compound, the introduction of an amino group is often achieved using catalysts based on copper or palladium. researchgate.net These reactions, known as Buchwald-Hartwig amination or Ullmann condensation, couple the aryl halide with an amine source, such as ammonia (B1221849) or an alkylamine, to form the corresponding C-N bond. researchgate.net Reductive amination is another major pathway to amines, but it typically involves the reaction of an aldehyde or ketone with an amine, followed by reduction, and is therefore less direct for this specific transformation. youtube.comlibretexts.org

The isothiocyanate functional group (-N=C=S) can be synthesized from various nitrogen-containing precursors, most commonly primary amines. chemrxiv.org Therefore, an aminobenzonitrile analogue, prepared as described in the previous section, would be a logical starting material for this conversion.

A general and widely used method for preparing isothiocyanates involves treating a primary amine with a thiocarbonyl transfer reagent. One such reagent is chlorothionoformate, used in combination with a base like sodium hydroxide. chemrxiv.org Another approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a reagent like lead nitrate (B79036) or tosyl chloride to induce elimination and form the isothiocyanate. wikipedia.org The synthesis of isothiocyanates can also be achieved from other functional groups, but the route via primary amines is the most direct for this class of compounds. chemrxiv.org

Nitrile Group Transformations (e.g., Hydrolysis, Reduction)

The nitrile group is a versatile functional group that can be converted into other important moieties, such as carboxylic acids, amides, and amines. These transformations are fundamental in modifying compounds like this compound for various applications in medicinal and materials chemistry.

Hydrolysis: The hydrolysis of nitriles can proceed under acidic or alkaline conditions to yield carboxylic acids or their corresponding salts. chemguide.co.uk The reaction typically occurs in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide. chemistrysteps.com

Acid-Catalyzed Hydrolysis: When this compound is heated under reflux with a dilute acid, such as hydrochloric acid, the nitrile group is hydrolyzed to a carboxylic acid. chemguide.co.uk The final products are 2-Methoxy-5-(trifluoromethoxy)benzoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.uk The protonation of the nitrile by the acid increases its electrophilicity, facilitating the nucleophilic attack by water. lumenlearning.com Studies on the hydrolysis of various nitriles in concentrated acids have shown that the reaction mechanism can be complex, with activation energies varying significantly with acid concentration. researchgate.net

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a base, like sodium hydroxide, results in the formation of a carboxylate salt. chemistrysteps.com In the case of this compound, this reaction would yield sodium 2-methoxy-5-(trifluoromethoxy)benzoate and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would convert this compound into (2-methoxy-5-(trifluoromethoxy)phenyl)methanamine. The polar nature of the nitrile group allows it to undergo reduction to form amines. ontosight.ai

| Transformation | Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl, heat (reflux) | 2-Methoxy-5-(trifluoromethoxy)benzoic acid |

| Base-Catalyzed Hydrolysis | NaOH(aq), heat (reflux), followed by acid workup | 2-Methoxy-5-(trifluoromethoxy)benzoic acid |

| Reduction | 1. LiAlH₄ in ether or THF 2. H₂O workup | (2-methoxy-5-(trifluoromethoxy)phenyl)methanamine |

Demethylation Reactions

Demethylation, specifically the cleavage of the aryl methyl ether bond, is a crucial transformation in organic synthesis to unmask a phenol group. nih.gov The methoxy group in this compound can be cleaved to produce 2-hydroxy-5-(trifluoromethoxy)benzonitrile. This transformation is often challenging and may require harsh reaction conditions. nih.gov

Conventional methods for demethylation often involve strong reagents like concentrated mineral acids (e.g., HI, HBr) or Lewis acids such as boron tribromide (BBr₃). nih.gov For instance, the conversion of 2-methoxyphenol to catechol has been reported using extreme temperatures (700–800 K) or high-pressure conditions with catalysts. nih.gov

More recent and milder approaches include electrochemical methods. For example, a bias-potential-assisted electrochemical demethylation of 2-methoxyphenol has been developed, offering a one-step conversion to surface-confined catechol in a mild aqueous solution. nih.gov Such innovative techniques could potentially be adapted for the demethylation of this compound, providing a more sustainable alternative to traditional, harsh chemical methods. nih.gov

Catalytic Synthetic Pathways

Catalytic methods, particularly those involving transition metals, offer efficient and selective routes for synthesizing complex organic molecules and their analogues.

Palladium-catalyzed borylation, such as the Miyaura borylation, is a powerful method for installing a boronate functional group onto an aromatic ring. chemrxiv.org This reaction is a key step in preparing substrates for Suzuki-Miyaura cross-coupling reactions. An arylboronate analogue of this compound could be synthesized from a corresponding aryl halide or triflate precursor.

The reaction typically involves coupling an aryl halide (e.g., bromide) or triflate with a boron source like pinacolborane (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). researchgate.netorganic-chemistry.org The catalytic system often consists of a palladium precursor and a suitable ligand. Research has shown that a combination of PdCl₂(dppf) with a tertiary amine base like triethylamine (B128534) (Et₃N) in a solvent such as dioxane provides excellent yields. organic-chemistry.org Importantly, these reaction conditions are tolerant of a variety of functional groups, including the cyano group present in the target molecule. organic-chemistry.orgorganic-chemistry.org

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Aryl Substrate | Aryl Bromide or Aryl Triflate | organic-chemistry.org |

| Boron Source | Pinacolborane (B₂pin₂) | organic-chemistry.org |

| Palladium Catalyst | PdCl₂(dppf) or Pd(dba)₂ | organic-chemistry.orgorganic-chemistry.org |

| Ligand | dppf or t-Bu-DPEphos | organic-chemistry.orgorganic-chemistry.org |

| Base | Triethylamine (Et₃N) | organic-chemistry.org |

| Solvent | Dioxane | organic-chemistry.org |

| Temperature | 80–120 °C | organic-chemistry.org |

Direct C-H activation is a modern synthetic strategy that allows for the functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like halides or triflates. This approach improves atom economy and can shorten synthetic routes.

While specific C-H activation methodologies for this compound are not extensively documented, general strategies for the functionalization of substituted benzenes can be considered. For example, electrosynthesis has been employed for the catalytic oxidation of a C-H bond in p-methoxy toluene (B28343) to produce p-methoxy benzaldehyde, providing an efficient and environmentally friendly route that avoids costly and toxic oxidants. researchgate.net Furthermore, metal-free catalytic strategies have been developed for C-C bond formation via sp² C-H activation in phenol derivatives, which could offer insights into potential coupling reactions for analogues of the target compound. rsc.org These approaches highlight the potential for developing novel, efficient pathways for the synthesis and modification of this compound.

Green Chemistry Principles in Synthesis

Adhering to green chemistry principles is increasingly important for developing sustainable synthetic processes that minimize waste and environmental impact.

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it reduces volatile organic compound (VOC) emissions and simplifies product purification.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is one such solvent-free technique. This method has been successfully used for the synthesis of biphenyltetracarboxydiimides in excellent yields (95-99%) with very short reaction times (15 minutes), demonstrating a significant improvement over traditional solution-based methods that require hours of reflux in solvents like DMF. mdpi.com

Another approach involves performing reactions at elevated temperatures without a solvent. For example, the cyclotrimerization of various benzonitriles to form 2,4,6‐triaryl‐1,3,5‐triazines has been achieved under solvent-free conditions at 150 °C using a titanium-based catalytic system. researchgate.net Exploring the application of mechanochemical or thermal solvent-free conditions for the synthesis of this compound or its derivatives could lead to more environmentally benign and efficient manufacturing processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.net This technology can be effectively applied to key reactions for the synthesis of benzonitriles, such as palladium-catalyzed cyanation.

In a potential microwave-assisted synthesis of this compound, the precursor 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene could be subjected to a palladium-catalyzed cyanation reaction. The use of microwave irradiation in similar reactions has been shown to dramatically reduce reaction times from hours to minutes, while often improving product yields. bohrium.com For instance, various aryl halides have been successfully converted to their corresponding nitriles under microwave conditions using a palladium catalyst and a suitable cyanide source. rsc.org

A hypothetical microwave-assisted palladium-catalyzed cyanation for an analogous aryl bromide is presented in the table below to illustrate the potential efficiency of this method.

Table 1: Illustrative Microwave-Assisted Palladium-Catalyzed Cyanation of an Analogous Aryl Bromide

| Entry | Precursor | Catalyst | Cyanide Source | Solvent | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd(OAc)₂/dppf | K₄[Fe(CN)₆] | DMF | 100 | 15 | 92 |

| 2 | 4-Bromobenzotrifluoride | Pd₂(dba)₃/XPhos | Zn(CN)₂ | NMP | 120 | 10 | 95 |

This table is for illustrative purposes and based on data for analogous compounds to demonstrate the potential of microwave-assisted synthesis.

The significant rate enhancement observed in microwave-assisted reactions is attributed to the efficient and uniform heating of the reaction mixture, which is not always achievable with conventional heating.

Utilization of Less Hazardous Reagents

A key aspect of modern synthetic chemistry is the development of greener and safer methodologies. In the context of synthesizing this compound, this can be achieved by replacing traditionally toxic reagents with less hazardous alternatives, particularly for the cyanation step.

Historically, the synthesis of aryl nitriles often involved the use of highly toxic cyanide sources such as copper(I) cyanide in the Rosenmund-von Braun reaction or alkali metal cyanides (NaCN, KCN) in palladium-catalyzed reactions. organic-chemistry.org A significant advancement in this area is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic or significantly less toxic cyanide source. organic-chemistry.orgnih.govrsc.org Potassium ferrocyanide is a stable, easy-to-handle solid that has been successfully employed in palladium-catalyzed cyanation of a wide range of aryl halides. organic-chemistry.orgrsc.org The use of this reagent avoids the handling of highly toxic and water-soluble cyanide salts, thereby reducing the risks to researchers and minimizing the environmental impact of the chemical waste. rsc.org

Another approach to a greener synthesis could involve the Sandmeyer reaction. While the classical Sandmeyer reaction often uses copper(I) cyanide, modifications have been explored to reduce the reliance on heavy metals and toxic reagents. wikipedia.orgorganic-chemistry.org The development of copper-free Sandmeyer reactions represents a move towards more environmentally benign processes. mdpi.com

The following table provides illustrative examples of palladium-catalyzed cyanation of aryl halides using potassium ferrocyanide as a less hazardous cyanide source.

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides with Potassium Ferrocyanide

| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd(OAc)₂ | dppf | Na₂CO₃ | DMA | 120 | 95 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 88 |

| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 91 |

This table is for illustrative purposes and based on data for analogous compounds to demonstrate the use of a less hazardous cyanide source.

The successful application of these greener methodologies to the synthesis of this compound would represent a significant step towards a more sustainable production of this and related compounds.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the competing directing effects of the substituents. The outcome of such reactions is determined by the balance between the activating, ortho-, para-directing methoxy group and the deactivating, meta-directing nitrile and trifluoromethoxy groups.

Directing Effects:

Methoxy Group (-OCH₃): Located at position 2, the methoxy group is a strong activating group. Through its +R (resonance) effect, it donates electron density to the ring, particularly at the ortho (positions 1 and 3) and para (position 5) positions. However, position 1 is already substituted by the nitrile group. This makes positions 3 and 5 the most activated sites.

Nitrile Group (-CN): Positioned at C1, the nitrile group is a strong deactivating group due to its potent -I (inductive) and -R effects, withdrawing electron density from the ring and directing incoming electrophiles to the meta positions (3 and 5).

Predicted Regioselectivity: The directing effects of the three substituents create a nuanced reactivity map. The powerful activating effect of the methoxy group at C2 strongly directs incoming electrophiles to C3 (ortho) and C5 (para). The nitrile group at C1 directs meta to C3 and C5. The trifluoromethoxy group at C5 directs meta to C1 and C3.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this compound, the nitrile and trifluoromethoxy groups strongly withdraw electron density, making the ring susceptible to nucleophilic attack.

However, a viable SNAr reaction on this specific molecule is unlikely under standard conditions as it lacks a conventional leaving group like a halide. If a derivative, such as 4-fluoro-2-methoxy-5-(trifluoromethoxy)benzonitrile, were considered, the SNAr reaction would be highly probable. In such a case, the electron-withdrawing trifluoromethoxy and nitrile groups would stabilize the negative charge in the Meisenheimer complex intermediate, particularly when the charge is delocalized onto the carbons bearing these groups. The attack would preferentially occur at the position of the leaving group (e.g., C4), activated by the ortho- and para-directing electron-withdrawing groups.

For the parent compound, pathways involving benzyne (B1209423) intermediates could be considered under forcing conditions (e.g., with sodamide), but the electronic effects of the substituents would heavily influence the regioselectivity of the nucleophilic addition to the benzyne. stackexchange.com

Role of Trifluoromethoxy Group in Electronic Modulation and Reactivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly impacts the electronic environment of the benzene ring. nih.gov

Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful inductive electron withdrawal from the oxygen atom and, consequently, from the aromatic ring. This effect is dominant and strongly deactivates the ring towards electrophilic attack.

Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated to the ring through resonance. However, this +R effect is significantly attenuated by the fluorine atoms, which pull electron density away from the oxygen, making its lone pairs less available for delocalization.

Influence of Methoxy Group on Regioselectivity and Reaction Kinetics

The methoxy (-OCH₃) group at the C2 position exerts a controlling influence on the regioselectivity and kinetics of electrophilic aromatic substitution.

Regioselectivity: As a powerful +R donor, the methoxy group strongly activates the ortho (C3) and para (C5) positions. Despite the deactivating presence of the -CN and -OCF₃ groups, the directing power of the -OCH₃ group is often dominant in determining the site of substitution. Its activation of the C3 position, which is also meta to the two deactivating groups, makes this site the most probable point of electrophilic attack.

Nitrile Group Reactivity: Cycloaddition, Reduction, and Hydrolysis

The nitrile (-C≡N) group is a versatile functional group that can undergo several important transformations.

Cycloaddition: The carbon-nitrogen triple bond can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can form tetrazoles, and reactions with nitrile oxides can yield 1,2,4-oxadiazoles. These reactions provide pathways to complex heterocyclic structures. The electronic nature of the aromatic ring, being electron-poor, can influence the rate and feasibility of these cycloadditions. mdpi.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common reagents include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), or diisopropylaminoborane. nih.gov The presence of other functional groups must be considered for chemoselectivity. Given the stability of the methoxy and trifluoromethoxy groups, reduction of the nitrile is a feasible and important transformation for this molecule.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an intermediate amide (-CONH₂) to yield a carboxylic acid (-COOH). google.com This conversion of this compound would produce 2-Methoxy-5-(trifluoromethoxy)benzoic acid, a valuable synthetic intermediate.

Investigation of Steric and Electronic Effects on Reaction Efficiency

The efficiency and outcome of reactions involving this compound are a direct consequence of the interplay between steric and electronic effects.

Electronic Effects: The primary determinant of reactivity is the electronic nature of the ring. The powerful electron-donating methoxy group competes with the two strong electron-withdrawing nitrile and trifluoromethoxy groups. This push-pull system creates a highly polarized aromatic ring. For electrophilic reactions, the deactivation by the -CN and -OCF₃ groups will lower the reaction efficiency (kinetics), while the directing power is largely controlled by the -OCH₃ group. minia.edu.eg For reactions at the nitrile group, the electron-withdrawing substituents on the ring can increase the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic attack at this site.

Steric Effects: Steric hindrance plays a significant role in regioselectivity. The methoxy group at C2 and the trifluoromethoxy group at C5 are moderately bulky. Electrophilic attack at C6, which is ortho to the methoxy group, would be sterically hindered by the adjacent nitrile group at C1. Similarly, any reaction requiring attack at C4 would experience steric hindrance from the adjacent bulky -OCF₃ group at C5. This steric crowding reinforces the electronic preference for reactions to occur at the less hindered C3 position. youtube.com The balance between maximizing electronic stabilization and minimizing steric repulsion is key to predicting reaction outcomes and efficiency. nih.gov

Table of Compounds Mentioned

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) SpectroscopyWhile FTIR is a common characterization technique, specific, peer-reviewed spectral data detailing the vibrational modes of 2-Methoxy-5-(trifluoromethoxy)benzonitrile could not be retrieved.

Due to the absence of this foundational data, the generation of an article that meets the requirements of being thorough, informative, and scientifically accurate is not feasible at this time.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a distinct fingerprint of its structure. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its specific functional groups. The analysis involves irradiating the sample with a monochromatic laser source and detecting the inelastically scattered light.

Key vibrational modes anticipated in the Raman spectrum of this compound include:

Nitrile (C≡N) Stretching: This group typically produces a strong, sharp band in the 2220-2240 cm⁻¹ region. Its intensity can be enhanced by conjugation with the phenyl ring. researchgate.net

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

C-O-C (Ether) Stretching: Asymmetric and symmetric stretching of the methoxy (B1213986) and trifluoromethoxy groups will produce bands in the fingerprint region (approximately 1000-1300 cm⁻¹).

C-F Stretching: The trifluoromethoxy group will exhibit strong vibrations, typically found in the 1100-1200 cm⁻¹ range.

Ring Vibrations: The benzene (B151609) ring itself has several characteristic modes, including ring stretching (puckering) and breathing vibrations, which are observed at various frequencies, such as the well-known band around 1001 cm⁻¹ for monosubstituted benzene, which shifts with substitution patterns. researchgate.net

The experimental setup for acquiring a Raman spectrum often utilizes a system with a laser excitation source (e.g., Nd:YAG laser at 1064 nm) and a high-resolution spectrometer. jchps.com

Correlation of Experimental and Theoretical Vibrational Frequencies

To achieve unambiguous assignment of the observed vibrational bands in the Raman and Infrared (IR) spectra, experimental data is frequently correlated with theoretical calculations. ijtsrd.com Density Functional Theory (DFT) has become a popular and powerful computational method for predicting molecular properties, including vibrational frequencies. orientjchem.org

The process involves:

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

Frequency Calculation: Harmonic vibrational frequencies are then calculated for the optimized geometry. orientjchem.org

Scaling: Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are scaled using empirical scaling factors to improve agreement with experimental data.

Assignment: The scaled theoretical frequencies, along with their calculated intensities and potential energy distribution (PED), are used to assign the experimental bands to specific vibrational modes of the molecule. ijtsrd.com

This combined experimental and theoretical approach provides a high level of confidence in the structural analysis. nih.gov Studies on related benzonitrile (B105546) derivatives demonstrate the excellent agreement that can be achieved between scaled DFT calculations and observed spectra. jchps.comresearchgate.net

| Vibrational Mode | Typical Experimental Range (cm⁻¹) for Benzonitrile Derivatives | Expected Characteristics for this compound |

| Aromatic C-H Stretch | 3000 - 3100 | Multiple weak to medium bands |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | Bands corresponding to symmetric and asymmetric stretching |

| Nitrile (C≡N) Stretch | 2220 - 2240 | A very strong, sharp band in both IR and Raman spectra researchgate.net |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple strong bands characteristic of the substituted benzene ring |

| C-F Stretch (-OCF₃) | 1100 - 1200 | Very strong intensity bands in the IR spectrum |

| C-O Stretch (Ether) | 1000 - 1300 | Strong bands from both methoxy and trifluoromethoxy groups |

| Ring Breathing/Deformation | 600 - 1000 | Characteristic bands in the fingerprint region |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound (C₉H₆F₃NO₂), the exact mass of its molecular ion can be calculated.

HRMS can distinguish the target compound from other molecules that have the same nominal mass but different elemental compositions. The experimentally measured accurate mass is compared to the theoretical exact mass, with a match within a narrow tolerance (e.g., ±5 ppm) providing strong confirmation of the molecular formula.

| Parameter | Value |

| Molecular Formula | C₉H₆F₃NO₂ |

| Nominal Mass | 217 |

| Monoisotopic (Exact) Mass | 217.0351 |

| Analysis Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Ion | [M+H]⁺ or [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 218.0429 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and thermally stable compounds. nih.gov It is highly effective for assessing the purity of a this compound sample and for identifying and quantifying any impurities, such as starting materials, byproducts, or residual solvents from its synthesis.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. Each compound produces a unique mass spectrum (fragmentation pattern) that acts as a chemical fingerprint, allowing for its identification by comparison with spectral libraries. The retention time from the GC provides an additional layer of identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.net It is particularly useful for analyzing compounds that are non-volatile or thermally labile and thus not suitable for GC-MS.

LC-MS can be employed to analyze this compound in complex matrices, such as during reaction monitoring or in metabolic studies. The sample is first separated by LC, and the eluent is introduced into the MS source. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in the observation of the protonated molecular ion [M+H]⁺, providing clear molecular weight information. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic spectrum that can be used for definitive identification and quantification. nih.govekb.eg

Other Analytical Techniques for Purity and Identity

Beyond the primary spectroscopic methods, a complete characterization of this compound typically includes other standard analytical techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are crucial for providing a detailed map of the atomic framework and confirming the connectivity of the atoms within the molecule. Melting point analysis is a fundamental method for assessing the purity of a solid sample, as impurities tend to depress and broaden the melting range. nj-finechem.com Elemental analysis provides the percentage composition of elements (C, H, N), which can be compared against the theoretical values calculated from the molecular formula to further verify the compound's identity and purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the compound's aromatic and fluorinated nature, reversed-phase HPLC (RP-HPLC) is the most effective and commonly employed method. researchgate.netsielc.com This technique separates the target compound from impurities, starting materials, and potential isomers based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. biotage.com

A typical RP-HPLC setup for analyzing this compound utilizes a C18 (octadecylsilyl) bonded silica (B1680970) column, which provides a hydrophobic stationary phase for effective separation of nonpolar to moderately polar compounds. chromatographyonline.comresearchgate.net The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. biotage.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components, from polar impurities to the less polar main compound. biotage.com The inclusion of additives like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution by controlling the ionization of any acidic or basic functional groups. biotage.com

Detection is typically performed using an ultraviolet (UV) detector, as the benzonitrile ring possesses a strong chromophore that absorbs UV light at specific wavelengths, commonly around 254 nm. biotage.com Commercial specifications for this compound often cite a purity of 98% or greater as determined by HPLC, underscoring the technique's importance in quality control. capotchem.com

The separation of potential positional isomers, which may arise during synthesis, is also a critical application of HPLC. Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity compared to standard C18 columns, particularly for halogenated and aromatic compounds. chromatographyonline.com These phases can exploit different intermolecular interactions, like dipole-dipole and π-π interactions, to achieve separation of isomers that may co-elute on a C18 column. chromatographyonline.com

Table 1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size (e.g., 4.6 x 150 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a sample of this compound. This method provides a direct way to verify the empirical formula of the synthesized compound, which is a crucial step in confirming its identity and purity. The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed amount of the substance in a stream of pure oxygen. nih.gov This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides, which are then quantitatively measured by various detection methods like thermal conductivity or infrared spectroscopy. nih.gov

The molecular formula for this compound is C₉H₆F₃NO₂. capotchem.comuni.lu Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

For a compound to be considered pure, the experimentally determined ("found") percentages should closely match the "calculated" theoretical values. In academic and industrial standards, an agreement within ±0.4% is generally considered acceptable evidence of purity. nih.gov

**Table 2: Theoretical Elemental Composition of this compound (C₉H₆F₃NO₂) **

| Element | Symbol | Atomic Weight (u) | Atoms in Molecule | Total Mass (u) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 49.78% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.79% |

| Fluorine | F | 18.998 | 3 | 56.994 | 26.24% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.45% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.73% |

| Total | | | | 217.146 | 100.00% |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive quantitative spectroscopic technique used to analyze the surface chemistry of a material. tib.eu XPS is employed to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of the sample surface. tib.eu For a compound like this compound, XPS can confirm the presence of all constituent elements (C, H, N, O, F) on the surface and provide insight into their chemical bonding environments.

The technique works by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the material's surface. caltech.edu The binding energy of each emitted electron can be determined from its kinetic energy and is characteristic of the element and its specific chemical state. tib.eu

For this compound, a high-resolution XPS analysis would reveal distinct peaks for the C 1s, N 1s, O 1s, and F 1s core levels. The C 1s spectrum would be particularly informative, showing multiple components corresponding to the different types of carbon atoms in the molecule: the aromatic ring carbons (C-C, C-H), the nitrile carbon (-C≡N), the methoxy carbon (C-O), and the carbon attached to the trifluoromethoxy group (C-O-CF₃). The highly electronegative fluorine and oxygen atoms induce significant chemical shifts to higher binding energies for the carbons they are attached to. osti.gov Similarly, the O 1s spectrum would show components for the methoxy oxygen (C-O-C) and the trifluoromethoxy oxygen (C-O-CF₃). The F 1s peak is typically sharp and appears at a high binding energy, characteristic of covalent C-F bonds. researchgate.netthermofisher.com

Table 3: Predicted Binding Energy Ranges for Core Levels in this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 eV |

| C 1s | -C≡N, C-O | ~286.0 - 287.0 eV |

| C 1s | C-OCF₃ | ~288.0 - 289.0 eV |

| N 1s | -C≡N | ~399.0 - 400.0 eV |

| O 1s | -OCH₃, -OCF₃ | ~532.0 - 534.0 eV |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Optimized Molecular Geometry and Conformational Analysis

No published data is available.

Electronic Structure Analysis (HOMO-LUMO Energies)

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No published data is available.

Prediction of Vibrational Frequencies and NMR Chemical Shifts

No published data is available.

Analysis of Atomic Charges and Dipole Moments

No published data is available.

Quantum Chemical Descriptors

No published data is available.

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) is a key molecular descriptor used to forecast the transport properties of a compound, such as its ability to permeate cell membranes. It is calculated by summing the surface contributions of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.

For 2-Methoxy-5-(trifluoromethoxy)benzonitrile, the TPSA is computationally predicted based on its molecular structure. The presence of two oxygen atoms (one in the methoxy (B1213986) group, one in the trifluoromethoxy group) and one nitrogen atom (in the nitrile group) are the primary contributors to its polarity. These calculations provide a quantitative measure of the molecule's polar surface, which is a critical factor in its pharmacokinetic profile.

| Parameter | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 51.35 Ų |

The data in this table is based on computational predictions.

Hydrogen Bond Acceptor and Donor Counts

Hydrogen bonds are fundamental non-covalent interactions that influence a molecule's physical properties and its interactions with biological targets. The capacity of a molecule to participate in hydrogen bonding is quantified by counting its hydrogen bond donors and acceptors.

In the structure of this compound, there are no hydrogen atoms attached to strongly electronegative atoms (like oxygen or nitrogen). Consequently, the molecule has no capacity to act as a hydrogen bond donor. However, the electronegative nitrogen atom of the nitrile group and the two oxygen atoms of the methoxy and trifluoromethoxy groups can act as hydrogen bond acceptors.

| Parameter | Predicted Count |

|---|---|

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

The data in this table is based on computational predictions.

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single non-ring bond, attached to a non-terminal heavy (non-hydrogen) atom. This flexibility can influence a molecule's ability to fit into a binding site and affects its entropy upon binding.

For this compound, the single bonds connecting the methoxy and trifluoromethoxy groups to the benzene (B151609) ring allow for free rotation. These are the primary points of flexibility in an otherwise rigid structure.

| Parameter | Predicted Count |

|---|---|

| Rotatable Bond Count | 3 |

The data in this table is based on computational predictions.

Fukui Indices for Electrophilic and Nucleophilic Susceptibility

While specific Fukui indices for this compound are not available in published literature, this computational tool, derived from density functional theory (DFT), is crucial for predicting chemical reactivity. Fukui functions identify the regions within a molecule that are most susceptible to electrophilic or nucleophilic attack by analyzing the change in electron density when an electron is added or removed.

For this compound, such an analysis would theoretically reveal:

Nucleophilic Susceptibility (f+) : Regions most likely to accept an electron, indicating sites prone to nucleophilic attack. This would likely be centered on the carbon atom of the nitrile group and potentially carbons on the aromatic ring influenced by the electron-withdrawing trifluoromethoxy group.

Electrophilic Susceptibility (f-) : Regions most likely to donate an electron, indicating sites prone to electrophilic attack. These sites would be expected on the electron-rich oxygen atoms and the aromatic ring, particularly at positions activated by the electron-donating methoxy group.

Reaction Pathway Modeling

Computational modeling of reaction pathways provides a dynamic view of chemical transformations at the molecular level. This involves calculating the energy of the system as reactants evolve into products, offering insights into reaction feasibility and kinetics.

Transition State Calculations

Transition state theory is a cornerstone of reaction dynamics. Computational methods are used to locate the transition state—the highest energy point along a reaction coordinate—which acts as the kinetic bottleneck for a reaction. For any proposed reaction involving this compound, such as the hydrolysis of the nitrile group or a substitution on the aromatic ring, transition state calculations would be essential. These calculations would determine the structure of the high-energy transition state complex and, crucially, the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information is vital for predicting the rate of the reaction.

Energetic Landscape Mapping

Mapping the energetic landscape, or potential energy surface, provides a comprehensive model of a chemical reaction. This involves calculating the energy of the molecular system at all points along the reaction pathway, including reactants, intermediates, transition states, and products. For a multi-step reaction involving this compound, this map would visualize the entire sequence of energy changes. By identifying the energy of all intermediates and the height of all transition state barriers, chemists can determine the rate-limiting step, predict the most likely reaction mechanism, and understand the thermodynamic stability of all species involved in the transformation. While specific energetic landscape maps for this compound are not publicly documented, this methodology represents a powerful tool for its theoretical investigation.

Advanced Derivatization Strategies and Applications

Analytical Derivatization for Spectroscopic Enhancement

Derivatization is a key strategy for enhancing the detectability of analytes in various spectroscopic and chromatographic methods. researchgate.net By attaching a specific chemical tag, the sensitivity and selectivity of the analysis can be significantly improved.

The presence of the trifluoromethoxy (-OCF3) group in 2-Methoxy-5-(trifluoromethoxy)benzonitrile already provides a strong signal for fluorine-specific detection techniques like ¹⁹F-NMR. wikipedia.org However, derivatization can be employed to introduce additional fluorine atoms or other reporter groups to further amplify the signal or to enable detection by other methods. The primary sites for derivatization on this molecule are the nitrile group and the aromatic ring.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformed functional groups can then be labeled with highly fluorinated reagents. For instance, a resulting primary amine could be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.gov This process attaches a polyfluorinated acyl group, which dramatically enhances the molecule's response for detectors sensitive to halogens and improves structural elucidation. jfda-online.com The high electronegativity of fluorine makes these derivatives particularly useful for various chemical transformations and analyses. numberanalytics.com

The benefits of using fluorine-containing reagents include:

Enhanced Sensitivity : The introduction of multiple fluorine atoms can significantly increase the signal in ¹⁹F-NMR and mass spectrometry.

Improved Chromatographic Behavior : Fluorinated derivatives are often more volatile, which is advantageous for gas chromatography (GC) analysis. jfda-online.com

High Specificity : ¹⁹F-NMR provides a wide chemical shift range and low background noise, allowing for highly specific detection of the labeled molecule.

A hypothetical derivatization scheme is presented below:

Table 1: Hypothetical Derivatization Scheme for Enhanced Spectroscopic Detection

| Step | Initial Functional Group | Reaction | Reagent Example | Resulting Functional Group | Analytical Enhancement |

|---|---|---|---|---|---|

| 1 | Nitrile (-C≡N) | Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Enables subsequent labeling |

| 2 | Primary Amine (-CH₂NH₂) | Acylation | Pentafluoropropionic anhydride (PFPA) | N-pentafluoropropionyl amide | Increased fluorine content for enhanced ¹⁹F-NMR and MS detection |

While this compound is an achiral molecule, its derivatives can be used in the analysis of chiral compounds. Techniques like HPLC and NMR, in their common forms, cannot distinguish between enantiomers. wikipedia.org By reacting the target molecule with a chiral derivatizing agent (CDA), a mixture of enantiomers can be converted into a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques on achiral columns. jfda-online.com

For this application, the nitrile group of this compound would first need to be converted into a reactive functional group, such as an amine or a carboxylic acid. This derivative could then react with a chiral analyte (e.g., a chiral amine or alcohol) to form diastereomers.

Alternatively, a chiral derivative of this compound could itself be resolved. For instance, if a chiral center were introduced into the molecule, it could be reacted with a CDA like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) to form diastereomeric esters. wikipedia.org The resulting diastereomers could then be separated by HPLC or their distinct signals analyzed by NMR spectroscopy to determine the enantiomeric purity of the original chiral derivative. wikipedia.org Chiroptical sensing of nitriles is a challenging field, but reaction-based assays can overcome these difficulties by converting the nitrile into a more suitable group for analysis. nih.govacs.org

Table 2: Strategy for Chiral Resolution using a Derivative

| Scenario | Action | Chiral Reagent Example | Result | Separation Method |

|---|---|---|---|---|

| Analysis of a chiral amine | The nitrile group is hydrolyzed to a carboxylic acid, then converted to an acyl chloride. This derivative reacts with the chiral amine. | N/A (analyte is chiral) | Diastereomeric amides | HPLC on an achiral column |

| Resolution of a chiral derivative | A chiral derivative of the title compound (e.g., with a chiral side chain) is reacted with a CDA. | Mosher's acid chloride | Diastereomeric esters | HPLC or NMR analysis |

Derivatization for Surface Chemistry Characterization

Derivatization is a powerful tool for analyzing the chemical composition of surfaces, particularly for complex materials like polymers. fraunhofer.de By using a labeling agent that reacts specifically with certain functional groups, their presence and concentration on a surface can be determined using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS). fraunhofer.deresearchgate.net The trifluoromethoxy group in this compound makes it an excellent candidate for developing such labeling agents, as fluorine is a highly sensitive indicator element for XPS and is not typically present on polymer surfaces. fraunhofer.deresearchgate.net

To quantify functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups on a polymer film, a derivative of this compound could be synthesized to be reactive towards these groups. For example, converting the nitrile to a primary amine would yield 2-Methoxy-5-(trifluoromethoxy)benzylamine. This amine could then react with surface carboxyl groups to form amide bonds.

The procedure would involve:

Exposing the polymer film to a solution of the derivatizing agent (e.g., 2-Methoxy-5-(trifluoromethoxy)benzylamine).

Allowing the reaction to proceed, covalently bonding the agent to the functional groups on the surface.

Thoroughly rinsing the surface to remove any unreacted agent.

Analyzing the surface with XPS.

The amount of fluorine detected by XPS would be directly proportional to the number of accessible functional groups on the polymer surface. tytlabs.co.jp This method, often called Derivatization-XMA (Electron Probe X-ray Microanalysis), allows for the quantification of functional groups with high sensitivity and spatial resolution. tytlabs.co.jp Reagents like trifluoroacetic anhydride (TFAA) are commonly used for derivatizing surface hydroxyl groups for XPS analysis. fraunhofer.deresearchgate.net

Table 3: XPS Derivatization for Surface Functional Group Analysis

| Target Surface Group | Required Modification of Title Compound | Derivatizing Agent | Resulting Surface Linkage | XPS Indicator Element |

|---|---|---|---|---|

| Carboxyl (-COOH) | Nitrile reduction to amine | 2-Methoxy-5-(trifluoromethoxy)benzylamine | Amide (-CONH-) | Fluorine (F 1s) |

| Hydroxyl (-OH) | Nitrile hydrolysis to carboxylic acid, then conversion to isocyanate | 2-Methoxy-5-(trifluoromethoxy)phenyl isocyanate | Urethane (-OCONH-) | Fluorine (F 1s) |

Primary amines are crucial functional groups in biomolecules and on functionalized surfaces. nih.gov Derivatizing agents are often used to selectively react with and detect these amines. nih.govsigmaaldrich.com A derivative of this compound could be designed for this purpose.

For instance, the nitrile group could be converted to an aldehyde (2-Methoxy-5-(trifluoromethoxy)benzaldehyde). Aldehydes react selectively with primary amines to form Schiff bases (imines). This reaction could be used to tag primary amines on a surface or in a biological sample. The trifluoromethoxy group would again serve as a robust reporter for XPS or ¹⁹F-NMR analysis. This approach is analogous to using reagents like pentafluorobenzaldehyde (B1199891) (PFBA) to quantify surface amine densities.

Table 4: Research Findings on Amine Derivatization for Surface Analysis

| Derivatizing Agent | Target Functional Group | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| Pentafluorobenzaldehyde (PFBA) | Primary Amine | XPS, FT-IR | The F 1s signal from the derivatized surface correlates well with the surface amine density determined by other methods. | |

| Trifluoroacetic anhydride (TFAA) | Hydroxyl and Amine Groups | XPS | Provides reliable quantitative data for hydroxyl groups and can also be used for amines. | fraunhofer.deresearchgate.net |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amine | Fluorescence Spectroscopy | Forms highly fluorescent derivatives, enabling sensitive detection of primary amines in biological systems. | nih.gov |

By modifying this compound to incorporate an aldehyde function, a new tool for probing primary amines could be developed, leveraging the unique properties of the trifluoromethoxy group for sensitive and specific detection.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

2-Methoxy-5-(trifluoromethoxy)benzonitrile serves as a versatile precursor for the construction of a variety of intricate molecular frameworks. The nitrile functional group, in particular, is a key reactive site, capable of undergoing transformations to amines, amides, or carboxylic acids, and participating in cyclization reactions to form heterocyclic systems.

The benzonitrile (B105546) moiety is a well-established starting point for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Benzimidazoles: While direct synthesis from this compound is not extensively documented, a common route to benzimidazoles involves the cyclocondensation of an ortho-phenylenediamine with a nitrile. A plausible pathway would involve the initial conversion of the nitrile group in this compound to an imidate or thioimidate, followed by reaction with a substituted ortho-phenylenediamine. The reaction would proceed via nucleophilic attack and subsequent cyclization to yield a benzimidazole (B57391) ring bearing the 2-methoxy-5-(trifluoromethoxy)phenyl substituent. The presence of the methoxy (B1213986) and trifluoromethoxy groups would modulate the electronic properties and, consequently, the biological activity of the final benzimidazole derivative.

Quinolines: The synthesis of quinolines from benzonitrile precursors can be achieved through various methods, such as the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. In a potential synthetic route, the nitrile group of this compound could be hydrolyzed to a carboxylic acid, which is then converted to a ketone. Subsequent introduction of an amino group ortho to the ketone would provide the necessary precursor for condensation with a methylene-containing reactant to form the quinoline (B57606) ring system. acs.org Another approach involves the reaction of ortho-aminobenzophenones, which can be derived from benzonitriles, with carbonyl compounds to yield quinolines. beilstein-journals.org

The distinct electronic and structural features of this compound make it an interesting candidate for incorporation into functional materials.

While its specific use as a linker in solid-phase synthesis is not widely reported, its structural motifs are relevant. Linkers in solid-phase synthesis are crucial components that tether a molecule to a solid support, allowing for sequential chemical reactions, with a final cleavage step to release the desired product. researchgate.netacs.org Aryl-based linkers are common, and the stability of the molecule, influenced by its substituents, is a key factor. The robust nature of the trifluoromethoxy group could impart desirable stability to a linker derived from this compound under various reaction conditions. The nitrile or a derivative thereof could serve as the attachment point to the solid support or the molecule being synthesized.

In the broader context of functional materials, benzonitrile derivatives are precursors for polymers with specific electronic and optical properties. nih.gov The incorporation of the highly polar trifluoromethoxy group could be used to fine-tune the properties of polymers for applications in areas such as organic electronics or high-performance materials.

Role of Trifluoromethyl and Methoxy Groups in Molecular Design

The combination of a methoxy and a trifluoromethoxy group on the benzonitrile ring provides a powerful tool for molecular design, allowing for precise control over the electronic and steric properties of the resulting molecules.

The electronic nature of the substituents on an aromatic ring profoundly influences the properties and activity of the molecule. This is a key consideration in drug design and materials science, where structure-activity relationships (SAR) are crucial. nih.gov

Trifluoromethoxy Group (-OCF3): This group is one of the most strongly electron-withdrawing substituents used in medicinal chemistry. Its high electronegativity and the presence of three fluorine atoms pull electron density away from the aromatic ring. This has several important consequences:

Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

Metabolic Stability: The C-F bonds are very strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative processes that can deactivate a drug molecule.

Modulation of pKa: The electron-withdrawing nature of the -OCF3 group can lower the pKa of nearby acidic or basic centers, affecting the ionization state of the molecule at physiological pH and influencing its interaction with biological targets.

Methoxy Group (-OCH3): In contrast to the trifluoromethoxy group, the methoxy group is an electron-donating group through resonance, pushing electron density into the aromatic ring. This can influence the reactivity of the ring in electrophilic aromatic substitution reactions and affect the electron density at other positions.

The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group on the same benzonitrile core creates a unique electronic environment. This "push-pull" effect can lead to interesting molecular properties, such as enhanced dipole moments and altered absorption and emission spectra, which are relevant for the design of functional materials. In medicinal chemistry, this balance of electronic effects can be used to fine-tune the binding affinity of a molecule to its target receptor or enzyme.

Table 1: Comparison of Electronic Properties of Methoxy and Trifluoromethoxy Groups

| Functional Group | Electronic Effect | Impact on Lipophilicity | Metabolic Stability |

|---|---|---|---|

| Methoxy (-OCH3) | Electron-donating | Moderate | Susceptible to O-dealkylation |

| Trifluoromethoxy (-OCF3) | Strongly electron-withdrawing | High | High |

While this compound itself is achiral, its substituents can influence the stereochemical outcome of reactions in which it is used as a precursor to create chiral molecules.

The trifluoromethoxy group, although often considered sterically similar to an isopropyl group, has a distinct conformational preference. Unlike a methoxy group, which tends to be coplanar with the aromatic ring, the trifluoromethoxy group typically orients itself perpendicular to the plane of the ring. beilstein-journals.orgnih.gov This perpendicular orientation can create specific steric hindrance that can be exploited to control the stereoselectivity of reactions at or near the aromatic ring. For example, in reactions involving the introduction of a new chiral center, the bulky and conformationally restricted trifluoromethoxy group could direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one stereoisomer over another. While specific studies on this compound are limited, the principles of stereocontrol through bulky, conformationally rigid substituents are well-established in organic synthesis.

Environmental Fate and Degradation Research

Pathways of Degradation in Environmental Matrices

No studies were found that investigated the direct or indirect photolytic degradation of 2-Methoxy-5-(trifluoromethoxy)benzonitrile. Therefore, its susceptibility to degradation by sunlight in the atmosphere, water, or on soil surfaces is unknown.

There is no available research on the biodegradation of this compound by microorganisms in soil, sediment, or water. As a result, its metabolic pathways and the identity of any potential breakdown products remain uncharacterized.

Information regarding the hydrolytic stability of this compound is not present in the reviewed literature. The rate and products of its transformation in water under various pH conditions have not been studied.

Environmental Persistence Assessment

No data exists to assess the potential for this compound to adsorb to soil or sediment particles, which would influence its transport in the environment.

Due to the absence of data on its degradation pathways and persistence, a scientifically sound prediction of the long-term environmental behavior of this compound cannot be made at this time.

Methodologies for Predicting Environmental Transformation Products

The prediction of environmental transformation products for chemical compounds like this compound is crucial for a comprehensive environmental risk assessment. In the absence of extensive experimental data, a variety of in silico (computational) methodologies are employed to forecast the likely degradation pathways and resulting products. These methods range from statistical, data-driven approaches like Quantitative Structure-Activity Relationships (QSARs) to more mechanistic, simulation-based models.

A primary strategy involves the use of expert systems and QSARs, which correlate the structural features of a molecule with its environmental fate. ecetoc.orgljmu.ac.uk These models are built upon large datasets of experimentally determined degradation information for a wide array of chemicals. For a compound like this compound, the model would analyze its distinct functional groups—the methoxy (B1213986) (-OCH3), trifluoromethoxy (-OCF3), and nitrile (-CN) groups, as well as the aromatic ring—to predict susceptibility to various degradation processes.

Computational chemistry, particularly Density Functional Theory (DFT), offers a more detailed, mechanism-based approach. DFT calculations can be used to model the electronic structure of the molecule and simulate its reactivity with environmental agents such as hydroxyl radicals, which are key drivers of atmospheric and aquatic photo-oxidation. These models can predict the most likely sites of attack on the molecule and the energy barriers for different reaction pathways, thereby identifying the most probable transformation products.

Furthermore, pathway prediction systems integrate knowledge of common metabolic and chemical reactions. These systems use a set of predefined transformation rules based on established principles of organic chemistry and biochemistry. For instance, they can predict the hydrolysis of the nitrile group to a carboxylic acid, the oxidation of the methoxy group, or the cleavage of the trifluoromethoxy group under specific environmental conditions.

The following tables illustrate the types of predictive data that can be generated for this compound using these methodologies. It is important to note that these are illustrative predictions based on the compound's structure and not the result of direct experimental studies on this specific molecule.

Table 1: Predicted Abiotic Degradation Pathways and Products

This table outlines the potential abiotic degradation pathways for this compound, the predicted transformation products, and the computational methodologies that could be used for their prediction.

| Degradation Pathway | Predicted Transformation Products | Predictive Methodology |

| Atmospheric Photolysis | Hydroxylated derivatives, Ring-opened products | DFT calculations, Atmospheric chemistry models |

| Aqueous Photolysis | 2-Hydroxy-5-(trifluoromethoxy)benzonitrile | Photolysis prediction models, QSAR |

| Hydrolysis | 2-Methoxy-5-(trifluoromethoxy)benzamide, 2-Methoxy-5-(trifluoromethoxy)benzoic acid | Hydrolysis QSARs, Mechanistic modeling |

Table 2: Predicted Biotic Degradation Pathways and Products

This table presents the likely biotic degradation pathways of this compound under aerobic and anaerobic conditions, along with the methodologies used to predict these transformations.

| Condition | Predicted Transformation Pathways | Predicted Transformation Products | Predictive Methodology |